molecular formula C18H22N2O4 B6418730 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate CAS No. 21197-70-6

3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate

Cat. No.: B6418730
CAS No.: 21197-70-6
M. Wt: 330.4 g/mol
InChI Key: UDEUMYBRXZCSDW-UHFFFAOYSA-N
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Description

3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 519. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 278463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate, also known as Hantzsch ester , are activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines . These targets play a crucial role in various biochemical reactions, including transfer hydrogenations .

Mode of Action

Hantzsch ester interacts with its targets through a process known as transfer hydrogenation . The presence of a Lewis or Brønstedt acid catalyst is often required for further activation of the hydrogen acceptor . In the presence of chiral catalysts, these transfer hydrogenations can occur enantioselectively .

Biochemical Pathways

The compound affects the biochemical pathways involving the reduction of α,β-unsaturated ketones . It acts as a hydrogen source in organocatalytic reductive amination and conjugate reduction . These processes can lead to the formation of various biologically active compounds .

Pharmacokinetics

It is known to be soluble in organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the reduction of α,β-unsaturated ketones, it can lead to the formation of β-stereogenic aldehydes . It can also participate in the generation of an alkyl radical and a subsequent C(sp3)-C(sp3) bond formation with activated olefins .

Action Environment

The action, efficacy, and stability of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate can be influenced by various environmental factors. For example, the presence of a Lewis or Brønstedt acid catalyst can enhance its activity . Additionally, the compound’s solubility in organic solvents may affect its distribution in different environments

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-7-9-19-10-8-13/h7-10,16,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEUMYBRXZCSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313923
Record name MLS003115484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21197-70-6
Record name MLS003115484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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